molecular formula C12H24 B1235802 (Z)-3-dodecene

(Z)-3-dodecene

Cat. No.: B1235802
M. Wt: 168.32 g/mol
InChI Key: WLTSXAIICPDFKI-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Dodecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds this compound is considered to be a practically insoluble (in water) and relatively neutral molecule this compound has been primarily detected in saliva.
This compound is an acyclic olefin.

Scientific Research Applications

  • Organic Synthesis Applications :

    • (Z)-3-dodecene and similar compounds are used in the synthesis of complex organic structures. For example, the reactivity of certain dodecene derivatives towards metal salts has been explored for affording acyclic triketones, illustrating their utility in organic transformations (Mischne, 2002).
    • The molecule has been synthesized as a component of lepidopteran insect sex pheromones, showing its relevance in organic chemical synthesis and applications in entomology (Gânscă & Oprean, 2002).
  • Catalysis and Chemical Engineering :

    • Studies on the hydroformylation of 1-dodecene using a rhodium-biphephos catalyst in a thermomorphic multicomponent solvent system have been conducted to understand the kinetics of main and side reactions, demonstrating the role of dodecene derivatives in catalytic processes (Kiedorf et al., 2014).
    • Research on 12-tungstophosphoric acid supported on ionic liquid-functionalized SBA-15 for the catalytic alkylation of benzene with 1-dodecene further illustrates its application in heterogeneous catalysis (Hung et al., 2019).
  • Material Science and Nanotechnology :

    • This compound has been functionalized on silicon nanosheets, showing significant transient nonlinear optical responses, indicating its potential in photonic and optoelectronic applications (Stavrou et al., 2021).
  • Polymer Science :

    • The preparation of amphiphilic poly(1-dodecene-co-para-methylstyrene)-graft-poly (ethylene glycol) involves the use of 1-dodecene, highlighting its role in the development of novel polymers (Liu et al., 2008).
  • Environmental Applications :

    • Research into controlled release systems, such as plastic strips containing dodecene derivatives for attracting certain pest species, demonstrates its utility in environmentally friendly pest control methods (Tingle & Mitchell, 2004).

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-dodec-3-ene

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5-

InChI Key

WLTSXAIICPDFKI-ALCCZGGFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CC

SMILES

CCCCCCCCC=CCC

Canonical SMILES

CCCCCCCCC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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